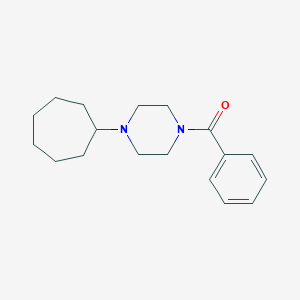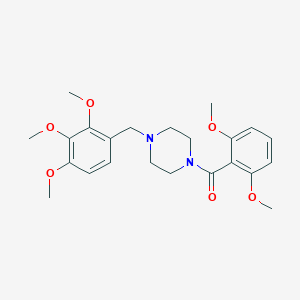![molecular formula C16H23FN2O B247586 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine, also known as FBM, is a chemical compound used in scientific research. It is a selective dopamine D4 receptor agonist and has been studied for its potential use in treating various neurological disorders.
Mecanismo De Acción
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine acts as a selective dopamine D4 receptor agonist, which means it binds to and activates these receptors in the brain. This leads to an increase in dopamine release, which can improve mood, motivation, and movement. This compound has also been found to modulate the activity of other neurotransmitters such as glutamate and GABA.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in animal studies. It has been shown to improve cognitive function, reduce impulsivity, and increase locomotor activity. This compound has also been found to increase the release of acetylcholine, a neurotransmitter involved in learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has several advantages for lab experiments. It has high selectivity for dopamine D4 receptors, which allows for more precise targeting of these receptors in the brain. This compound is also relatively easy to synthesize and purify, which makes it more accessible for researchers. However, this compound has some limitations as well. It has a short half-life in the body, which can make it difficult to study its long-term effects. This compound also has limited solubility in water, which can make it challenging to administer in certain experiments.
Direcciones Futuras
There are several future directions for 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine research. One area of interest is its potential use in treating drug addiction. This compound has been found to reduce drug-seeking behavior in animal studies, and further research is needed to determine its potential use in humans. Another area of interest is its potential use in treating cognitive deficits associated with various neurological disorders. This compound has been found to improve cognitive function in animal studies, and further research is needed to determine its potential use in humans. Additionally, further research is needed to determine the long-term effects of this compound and its potential use in combination with other drugs.
Métodos De Síntesis
The synthesis of 4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine involves several steps. First, 4-fluorobenzyl chloride is reacted with piperidine to form 4-fluorobenzylpiperidine. This intermediate is then reacted with morpholine in the presence of a catalyst to form this compound. The purity of this compound can be increased using various purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential use in treating various neurological disorders such as schizophrenia, attention deficit hyperactivity disorder (ADHD), and Parkinson's disease. It has been found to selectively activate dopamine D4 receptors in the brain, which are involved in regulating mood, motivation, and movement. This compound has also been studied for its potential use in drug addiction treatment.
Propiedades
Fórmula molecular |
C16H23FN2O |
|---|---|
Peso molecular |
278.36 g/mol |
Nombre IUPAC |
4-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
Clave InChI |
PKERMWXQWPCODO-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)F |
SMILES canónico |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B247505.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)




![3-{[4-(2,6-dimethoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247517.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247518.png)



![1-[(4-Chlorophenyl)sulfonyl]-4-(4-methylbenzyl)piperazine](/img/structure/B247524.png)

